2,3,4,4-Tetramethylpentan-1-ol
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Overview
Description
2,3,4,4-Tetramethylpentan-1-ol is an organic compound belonging to the class of alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom in a pentane chain that is substituted with four methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,4-Tetramethylpentan-1-ol can be achieved through several methods. One common approach involves the reduction of ketones. For instance, the reduction of 2,3,4,4-Tetramethylpentan-2-one using hydrogen gas in the presence of a catalyst such as palladium on carbon can yield the desired alcohol .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product. The process may also involve distillation and purification steps to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions: 2,3,4,4-Tetramethylpentan-1-ol undergoes various chemical reactions typical of alcohols:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to hydrocarbons under specific conditions.
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Thionyl chloride (SOCl₂), Phosphorus tribromide (PBr₃)
Major Products Formed:
Oxidation: Corresponding ketones or aldehydes
Reduction: Hydrocarbons
Substitution: Alkyl halides
Scientific Research Applications
2,3,4,4-Tetramethylpentan-1-ol finds applications in various scientific research fields:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of enzyme-catalyzed reactions involving alcohols.
Medicine: Investigated for its potential use in drug formulation and delivery systems.
Mechanism of Action
The mechanism of action of 2,3,4,4-Tetramethylpentan-1-ol involves its interaction with molecular targets through its hydroxyl group. This interaction can lead to the formation of hydrogen bonds and other intermolecular forces, influencing the compound’s reactivity and behavior in various chemical environments. The pathways involved include oxidation-reduction reactions and substitution processes, which are facilitated by the compound’s structural features .
Comparison with Similar Compounds
- 2,2,4,4-Tetramethylpentan-3-one
- 2,2,4-Trimethylpentane
- 3-Pentanol, 2,2,4,4-tetramethyl-
Comparison: 2,3,4,4-Tetramethylpentan-1-ol is unique due to the specific positioning of its methyl groups and hydroxyl group, which imparts distinct chemical properties compared to its analogs. For instance, 2,2,4,4-Tetramethylpentan-3-one, while similar in structure, has a ketone functional group instead of an alcohol, leading to different reactivity and applications .
Properties
IUPAC Name |
2,3,4,4-tetramethylpentan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O/c1-7(6-10)8(2)9(3,4)5/h7-8,10H,6H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGLNZPTVHBSMJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C(C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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